molecular formula C7H4BrN B060885 1-Bromo-2-isocyanobenzene CAS No. 183209-26-9

1-Bromo-2-isocyanobenzene

Cat. No.: B060885
CAS No.: 183209-26-9
M. Wt: 182.02 g/mol
InChI Key: FXDYPEVMVGKJNS-UHFFFAOYSA-N
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Description

1-Bromo-2-isocyanobenzene is an organic compound with the molecular formula C₇H₄BrN. It is a derivative of benzene, where a bromine atom and an isocyano group are substituted at the first and second positions, respectively. This compound is of significant interest in various fields of chemistry and materials science due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-isocyanobenzene can be synthesized through a multi-step process involving the bromination of aniline followed by the introduction of the isocyano group. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-isocyanobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the use of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a polar aprotic solvent.

    Coupling Reactions: Reagents include boronic acids and palladium catalysts. Conditions involve the use of a base and a suitable solvent like toluene or ethanol.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.

    Nucleophilic Substitution: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.

    Coupling Reactions: Products include biaryl compounds formed by the coupling of this compound with boronic acids.

Mechanism of Action

The mechanism of action of 1-bromo-2-isocyanobenzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the aromatic ring less reactive towards electrophiles but more reactive towards nucleophiles. The isocyano group can participate in various reactions, including cycloaddition and coupling reactions, due to its ability to act as both a nucleophile and an electrophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-isocyanobenzene is unique due to the specific positioning of the bromine and isocyano groups, which imparts distinct reactivity and properties. This unique structure makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

1-bromo-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-9-7-5-3-2-4-6(7)8/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDYPEVMVGKJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373739
Record name 2-Bromophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183209-26-9
Record name 1-Bromo-2-isocyanobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183209-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-isocyanobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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